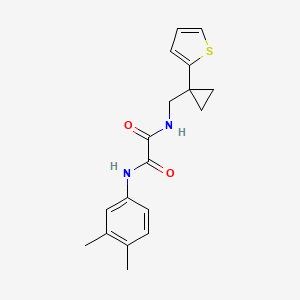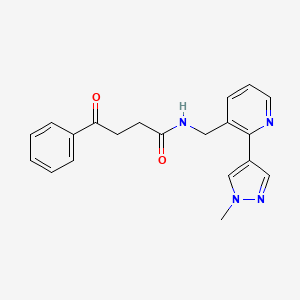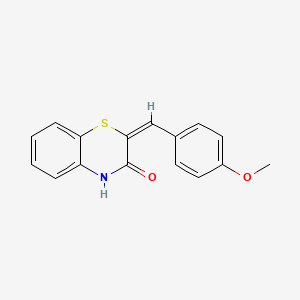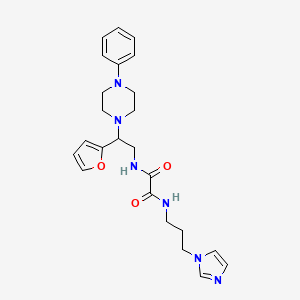
N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . It’s considered a structural alert with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions with different substrates .Molecular Structure Analysis
Thiophene consists of a planar five-membered ring, making it aromatic . It resembles benzene in most of its reactions .Chemical Reactions Analysis
Thiophene and its derivatives are involved in extensive substitution reactions . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Transformations in Soil
The herbicide N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide undergoes transformation in soil, producing two primary products through an initial cyclization followed by hydrolysis. This study highlights the influence of soil temperature and type on the transformation rates of such compounds, which can have implications for understanding the behavior of complex organic molecules like N1-(3,4-dimethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide in environmental settings (Yih, Swithenbank, & McRae, 1970).
Synthesis of Oxalamides
A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, utilizing a one-pot method that includes classical and new rearrangement sequences. This method offers a high-yield, operationally simple procedure for synthesizing such compounds, which could be relevant for the study and application of this compound in various scientific research contexts (Mamedov et al., 2016).
Fluorescent Probes
Polythiophene-based conjugated polymers have been synthesized and shown to exhibit high selectivity and sensitivity towards Hg2+ and Cu2+ in aqueous solutions, mediated by electrostatic effects and complexation. This study demonstrates the potential for utilizing such polymers in the development of fluorescent probes for detecting metal ions, which could extend to the use of complex molecules like this compound in similar applications (Guo et al., 2014).
Preparation of Drug Intermediates
The preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate through a Grignard reaction demonstrates the potential for synthesizing complex organic molecules, such as this compound, for use in drug development and other scientific research applications (Min, 2015).
Copper-Catalyzed Coupling Reactions
The use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as an effective ligand for copper-catalyzed coupling reactions highlights the potential for employing this compound in similar catalytic processes to synthesize a wide range of internal alkynes (Chen et al., 2023).
Direcciones Futuras
Thiophene and its derivatives have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propiedades
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-5-6-14(10-13(12)2)20-17(22)16(21)19-11-18(7-8-18)15-4-3-9-23-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIBFUGDYQUSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2602779.png)

![N-(2,4-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2602781.png)
![2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2602784.png)




![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2602790.png)

![ethyl 2-[(2-piperidin-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2602792.png)

![Rel-(1S,3R,4R)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2602798.png)
